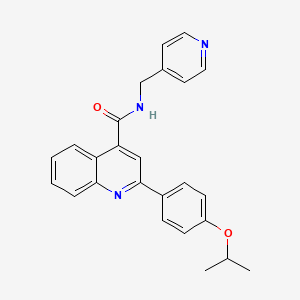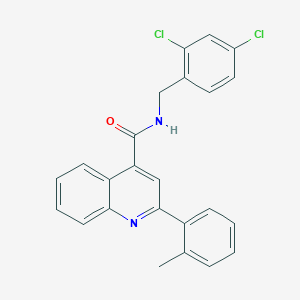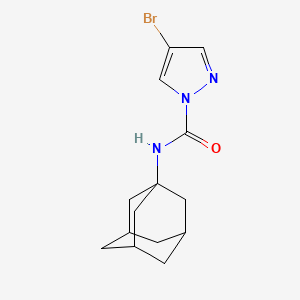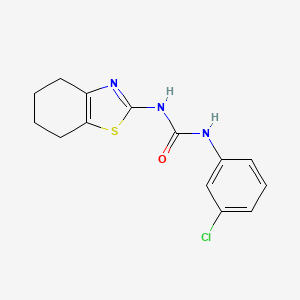![molecular formula C20H25NO3 B4278569 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4278569.png)
2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide, commonly known as DPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPA is a member of the phenylacetamide family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of DPA involves its binding to sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of several physiological processes. DPA has been shown to modulate the activity of sigma-1 receptors, leading to changes in the release of neurotransmitters and the activation of downstream signaling pathways. The exact mechanism by which DPA modulates sigma-1 receptors is still under investigation.
Biochemical and Physiological Effects:
DPA has been shown to have a variety of biochemical and physiological effects. In animal models, DPA has been shown to have anti-inflammatory and neuroprotective effects, as well as the ability to improve cognitive function. DPA has also been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPA in lab experiments is its ability to selectively bind to sigma-1 receptors, which allows for a more targeted approach to studying the role of sigma-1 receptors in various physiological processes. However, one limitation of using DPA is that it is a synthetic compound, which may limit its relevance to natural physiological processes.
Orientations Futures
There are several future directions for research on DPA. One area of interest is the potential use of DPA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective sigma-1 receptor modulators, which could have potential therapeutic benefits for a variety of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism by which DPA modulates sigma-1 receptors and the downstream effects of this modulation.
Applications De Recherche Scientifique
DPA has been studied for its potential use in scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, DPA has been shown to selectively bind to sigma-1 receptors, which are known to play a role in a variety of physiological processes such as pain perception, memory, and mood regulation. DPA has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-5-17(16-9-6-14(2)7-10-16)21-20(22)13-15-8-11-18(23-3)19(12-15)24-4/h6-12,17H,5,13H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVIEHPBUYVSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 4-(4-fluorophenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278486.png)


![8-[(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4278529.png)

![3-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278538.png)

![N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4278550.png)
![3-({[(4-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4278554.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxybutanamide](/img/structure/B4278560.png)
![3-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B4278572.png)
![3-({[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278586.png)

![5-bromo-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4278594.png)